molecular formula C30H34N2O3 B12152428 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12152428
M. Wt: 470.6 g/mol
InChI Key: PHWUFZGNULTRPU-UHFFFAOYSA-N
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Description

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Chemical Reactions Analysis

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can undergo thermal ring-opening polymerization, leading to the formation of high molecular weight thermoset polymers. These polymers exhibit enhanced mechanical performance, flame resistance, and chemical stability .

Comparison with Similar Compounds

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other benzoxazine derivatives such as:

The uniqueness of this compound lies in its heptyloxy group, which imparts specific properties that make it suitable for specialized applications in various fields.

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

5-(4-heptoxyphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O3/c1-3-4-5-6-10-20-34-24-18-16-23(17-19-24)30-32-27(21-26(31-32)22-12-8-7-9-13-22)25-14-11-15-28(33-2)29(25)35-30/h7-9,11-19,27,30H,3-6,10,20-21H2,1-2H3

InChI Key

PHWUFZGNULTRPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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